molecular formula C6H12N2O2 B1443416 Cyclopropylmethoxy-acetic acid hydrazide CAS No. 1339053-45-0

Cyclopropylmethoxy-acetic acid hydrazide

Cat. No.: B1443416
CAS No.: 1339053-45-0
M. Wt: 144.17 g/mol
InChI Key: LRFJVVVMUGSVNB-UHFFFAOYSA-N
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Description

Cyclopropylmethoxy-acetic acid hydrazide is an organic compound characterized by the presence of a cyclopropyl group, a methoxy group, and an acetic acid hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylmethoxy-acetic acid hydrazide can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmethanol with chloroacetic acid to form cyclopropylmethoxy-acetic acid, which is then converted to its hydrazide form by reacting with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethoxy-acetic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethoxy-acetic acid derivatives, while reduction can produce cyclopropylmethoxy-ethylamine derivatives.

Scientific Research Applications

Cyclopropylmethoxy-acetic acid hydrazide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which cyclopropylmethoxy-acetic acid hydrazide exerts its effects is primarily through its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The cyclopropyl and methoxy groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Cyclopropylmethoxy-acetic acid hydrazide can be compared with other similar compounds such as:

    Cyclopropylmethoxy-acetic acid: Lacks the hydrazide group, making it less reactive in certain chemical reactions.

    Methoxyacetic acid hydrazide: Lacks the cyclopropyl group, which may affect its stability and biological activity.

    Cyclopropylacetic acid hydrazide: Lacks the methoxy group, potentially altering its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-8-6(9)4-10-3-5-1-2-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFJVVVMUGSVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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